molecular formula C18H20ClN5 B6982348 N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B6982348
M. Wt: 341.8 g/mol
InChI Key: ARGLJHAFFGMPHR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-3-17-22-13(2)10-18(23-17)21-11-16(24-9-8-20-12-24)14-4-6-15(19)7-5-14/h4-10,12,16H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLJHAFFGMPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)NCC(C2=CC=C(C=C2)Cl)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate.

    Alkylation: The imidazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Pyrimidine ring formation: The final step involves the cyclization of the alkylated imidazole with 2-ethyl-6-methylpyrimidine-4-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine
  • N-[2-(4-fluorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine
  • N-[2-(4-methylphenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine

Uniqueness

N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

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